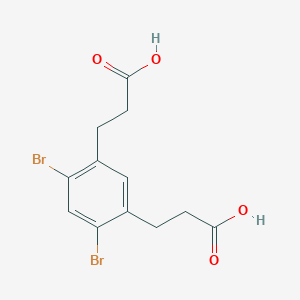
3,3'-(4,6-Dibromo-1,3-phenylene)dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two propanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid typically involves the bromination of a precursor compound, such as 1,3-phenylene dipropanoic acid. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired positions on the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of the parent phenylene dipropanoic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the parent phenylene dipropanoic acid.
Substitution: Formation of substituted phenylene dipropanoic acids with various functional groups.
Scientific Research Applications
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-(1,3-Phenylene)dipropanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and applications.
3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid: Contains oxygen atoms in place of bromine, leading to distinct properties and uses.
(4,6-Dichloro-1,3-phenylene)diboronic acid:
Uniqueness
3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are not observed in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89767-79-3 |
|---|---|
Molecular Formula |
C12H12Br2O4 |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
3-[2,4-dibromo-5-(2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12Br2O4/c13-9-6-10(14)8(2-4-12(17)18)5-7(9)1-3-11(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18) |
InChI Key |
IFOWIWXAMSEBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CCC(=O)O)Br)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


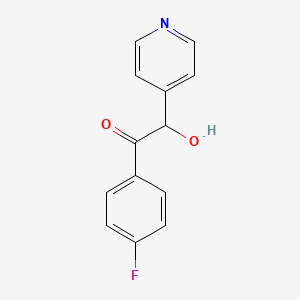
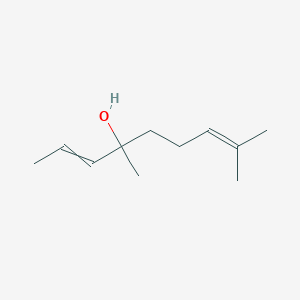

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
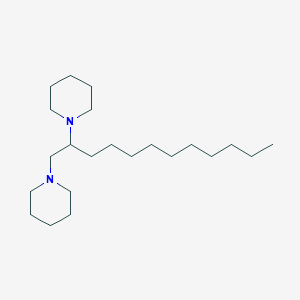
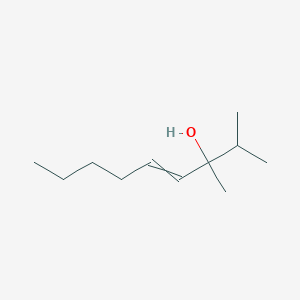
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
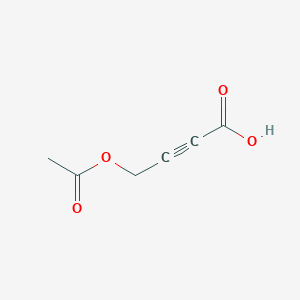
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
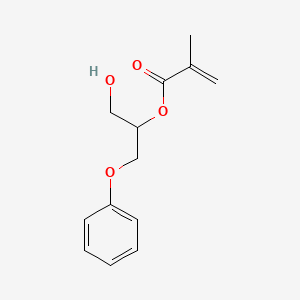
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
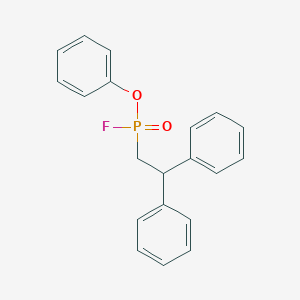
![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
